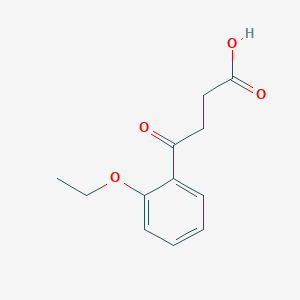
4-(2-Ethoxyphenyl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2-Ethoxyphenyl)-4-oxobutyric acid is a derivative of 4-oxobutyric acid, which is a key intermediate in various synthetic pathways for producing pharmacologically active molecules. Although the provided papers do not directly discuss 4-(2-Ethoxyphenyl)-4-oxobutyric acid, they do provide insights into the synthesis, characterization, and potential applications of structurally related compounds. These compounds are often characterized by their ability to interact with biological systems, such as DNA, or to serve as reagents in analytical chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-phenyl-2-oxobutyric acid ethyl ester involves a four-step process starting from ethyl pyruvate, which includes condensation, hydrogenation, esterification, and oxidation steps . Similarly, the synthesis of various heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrates the versatility of these compounds as precursors for more complex structures . These methods could potentially be adapted for the synthesis of 4-(2-Ethoxyphenyl)-4-oxobutyric acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by spectroscopic methods such as FT-IR and NMR, as well as by single-crystal X-ray structural analysis . For example, the molecular structure of a related compound, C10H10NO3Cl, is stabilized by intramolecular hydrogen bonds, and its crystal structure features intermolecular hydrogen bonds that link molecules into chains . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their interactions with other molecules. For instance, a compound with a similar structure has been shown to interact with DNA through an intercalative binding mode, which is characterized by hypochromism and a significant red shift . Additionally, the reactivity of aroylacrylic acids with thiol compounds to form stable fluorescent adducts under mild conditions has been demonstrated, which is useful for the spectrophotometric and fluorimetric determination of thiol drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their antioxidant and antitumor activities, are of significant interest. For example, a related compound exhibits antioxidant activity comparable to ascorbic acid at higher concentrations and shows potential as an antitumor agent . The fluorescent properties of some derivatives also suggest potential applications in bioimaging and analytical chemistry .
科学的研究の応用
Synthesis and Chemical Applications
New Methods of Preparation 4-(2-Ethoxyphenyl)-4-oxobutyric acid has been a focus in synthetic chemistry. Notably, researchers Slavinska et al. (1996) introduced a novel four-step synthesis process from ethyl pyruvate to create 4-phenyl-2-oxobutyric acid ethyl ester. The process involves condensation, hydrogenation, esterification, and oxidation steps, showcasing the chemical versatility of the compound (Slavinska et al., 1996).
Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds. El-Hashash et al. (2015) leveraged 4-(4-bromophenyl)-4-oxobut-2-enoic acid to prepare a novel series of heterocyclic compounds like aroylacrylic acids and pyridazinones. This exploration signifies the compound’s potential as a building block in complex chemical syntheses (El-Hashash et al., 2015).
Spectroscopic and Material Science Applications
Spectroscopic Investigation and Cytotoxicity Evaluation The compound’s derivatives have been investigated for their molecular structures and interaction with light. Zayed et al. (2019) synthesized N-maleanilinic acid derivatives and used spectroscopic techniques like FT-IR, X-ray diffraction, and theoretical calculations to understand their structures. Interestingly, these derivatives showed significant cytotoxicity against various carcinoma cells, indicating potential biomedical applications (Zayed et al., 2019).
X-ray Powder Diffraction Analysis 4-(2-Ethoxyphenyl)-4-oxobutyric acid and its derivatives have also been used in material science. Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to 4-(2-Ethoxyphenyl)-4-oxobutyric acid, emphasizing the importance of such compounds in understanding the crystalline structures and properties of materials (Wang et al., 2017).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been reported to inhibit EGFR and VEGFR-2 , which play crucial roles in cell proliferation and angiogenesis, respectively.
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to cell proliferation and angiogenesis
Pharmacokinetics
Similar compounds have been evaluated using pharmacokinetic and drug-likeness models . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Result of Action
Based on its potential targets, it may inhibit cell proliferation and angiogenesis . These effects could potentially be used in the treatment of diseases characterized by abnormal cell growth and blood vessel formation, such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Ethoxyphenyl)-4-oxobutyric acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of binding proteins, the state of the target cells, and the patient’s overall health status.
特性
IUPAC Name |
4-(2-ethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-11-6-4-3-5-9(11)10(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCGHBBXNYFBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605847 |
Source


|
| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)-4-oxobutyric acid | |
CAS RN |
39595-35-2 |
Source


|
| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

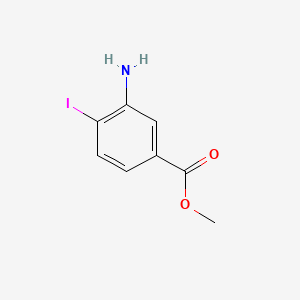
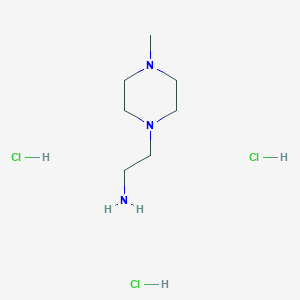
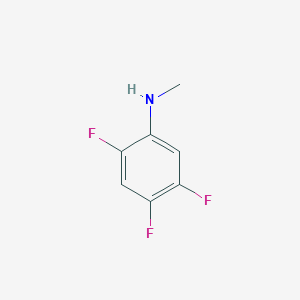






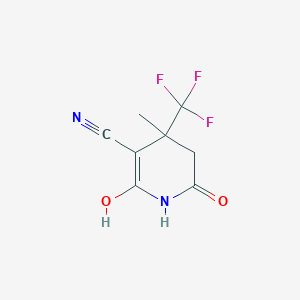


![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
